molecular formula C11H22O2 B1197341 Propyl octanoate CAS No. 624-13-5

Propyl octanoate

Cat. No. B1197341
CAS RN: 624-13-5
M. Wt: 186.29 g/mol
InChI Key: IDHBLVYDNJDWNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Propyl octanoate can be synthesized through esterification reactions, where octanoic acid reacts with propanol in the presence of an acid catalyst, such as sulfuric acid, to produce propyl octanoate and water. This process is often optimized to increase yield and purity through various reaction conditions such as temperature, catalyst concentration, and the molar ratio of reactants (Salmahaminati & Jumina, 2017).

Scientific Research Applications

Application in Ophthalmology

Propyl octanoate has been used in the field of ophthalmology, specifically in the study of retinitis pigmentosa, a common cause of inherited blindness in adults .

Summary of the Application

In this study, a synthesized new acylated RSV prodrug, piceid octanoate (PIC-OCT), was examined for its impact on the 661W cell line against H2O2 oxidative stress and in rd10 mice . PIC-OCT was found to possess a better ADME profile than RSV .

Methods of Application

The 661W cells were pretreated with PIC-OCT in response to H2O2 . The study also involved the use of rd10 mice .

Results or Outcomes

The pretreatment with PIC-OCT preserved cell viability in more than 38% of cells by significantly promoting SIRT1 nuclear translocation, preserving NAD+/NADH ratio, and suppressing intracellular ROS formation . These effects resulted from expressing antioxidant genes, maintaining mitochondrial function, reducing PARP1 nuclear expression, and preventing AIF nuclear translocation . In rd10 mice, PIC-OCT inhibited PAR-polymer formation, increased SIRT1 expression, significantly reduced TUNEL-positive cells in the retinal outer nuclear layer, preserved ERGs, and enhanced light chamber activity .

Use in Mass Spectrometry

Propyl octanoate is used in mass spectrometry, which is a powerful tool for analysing and identifying chemical substances .

Summary of the Application

In mass spectrometry, Propyl octanoate can be used as a reference compound . The mass spectrum of Propyl octanoate can provide valuable data for the identification and analysis of other compounds .

Methods of Application

The compound is ionized and then separated based on its mass-to-charge ratio . The resulting spectrum can be used to determine the molecular weight of the compound and to infer the possible structural elements .

Results or Outcomes

The mass spectrum of Propyl octanoate can be used as a reference in the analysis of other compounds . This can aid in the identification and characterization of unknown substances .

Use in Thermophysical Property Data Analysis

Propyl octanoate is used in the analysis of thermophysical property data .

Summary of the Application

This application involves the use of Propyl octanoate in the analysis of thermophysical property data . This data is crucial in various fields such as chemical engineering and physical chemistry .

Methods of Application

The thermophysical properties of Propyl octanoate are measured using various experimental techniques . These data are then analyzed using the NIST ThermoData Engine software package .

Results or Outcomes

The analysis of the thermophysical property data of Propyl octanoate can provide valuable insights into its physical and chemical behavior . This can aid in the design of processes and products that involve this compound .

Use in Food Industry

Propyl octanoate is used in the food industry as a flavoring agent .

Summary of the Application

In the food industry, Propyl octanoate is used to add a coconut-like flavor to various food products . This can enhance the taste and aroma of these products, making them more appealing to consumers .

Methods of Application

The compound is typically added to food products during the manufacturing process . The exact amount used can vary depending on the specific product and desired flavor intensity .

Results or Outcomes

The use of Propyl octanoate as a flavoring agent can enhance the taste and aroma of food products, potentially increasing their appeal to consumers .

Safety And Hazards

Propyl octanoate is generally considered safe for use in food and cosmetics. However, as with any chemical, precautions should be taken. It is flammable, and exposure to high concentrations may cause irritation. Proper handling and storage are essential.


Future Directions

Research on propyl octanoate continues to explore its applications beyond flavor and fragrance. Investigating its potential therapeutic properties, environmental impact, and industrial uses could pave the way for exciting developments.


properties

IUPAC Name

propyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHBLVYDNJDWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060782
Record name Propyl octanoate
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Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl octanoate

CAS RN

624-13-5
Record name Propyl octanoate
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Record name Propyl octanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, propyl ester
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Record name Octanoic acid, propyl ester
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Record name Propyl octanoate
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Record name Propyl octanoate
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Record name PROPYL OCTANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
426
Citations
M Miyazawa, K Kurose, A Itoh… - Flavour and …, 2001 - Wiley Online Library
… Sixty seven components, representing 92.68% of the oil of the aerial parts, were characterized, with propyl octanoate (16.89%), hexadecanoic acid (14.45%), ˇ-phellandrene (12.96%), …
Number of citations: 29 onlinelibrary.wiley.com
김성미 - 2017 - dspace.ewha.ac.kr
… , diethyl catbonate, ethyl 2-phenylacetate, propyl octanoate, ethyl decanoate가 특이적으로 … , ethyl 2-phenylacetate, propyl octanoate and ethyl decanoate in Penicillium expansum, 2-…
Number of citations: 0 dspace.ewha.ac.kr
VA Watts, CE Butzke - Journal of the Science of Food and …, 2003 - Wiley Online Library
… The esters propyl octanoate and ethyl octanoate followed the same trend as the methylketones and appear to play an additional role in the formation of the rancio character. Copyright © …
Number of citations: 30 onlinelibrary.wiley.com
G Paliyath, MD Whiting, MA Stasiak, DP Murr… - Food research …, 1997 - Elsevier
… However, unscalded Red Delicious apples evolved much higher amounts of volatiles such as hexyl acetate, butyl hexanoate, propyl octanoate, hexyl hexanoate and cy-farnesene. …
Number of citations: 57 www.sciencedirect.com
PJ Costello, TE Siebert, MR Solomon… - Journal of Applied …, 2013 - academic.oup.com
… with reference mass spectra and anticipated retention times for propyl octanoate (target ion m/z 145; … The concentrations of ethyl octanoate, propyl octanoate and [ 2 H 5 ]ethyl [ 2 H 15 ]…
Number of citations: 57 academic.oup.com
M Miyazawa, K Kurose, A Itoh… - Journal of Agricultural …, 2001 - ACS Publications
The essential oils from aerial and root parts of Glehnia littoralis were investigated by GC and GC−MS, and 125 compounds were identified. Plants were obtained from Northern and …
Number of citations: 42 pubs.acs.org
SM Kim, SM Lee, JA Seo, YS Kim - Postharvest Biology and Technology, 2018 - Elsevier
… Ethyl decanoate, ethyl 2-phenylacetate, diethyl carbonate, and propyl octanoate were … However, ethyl decanoate, ethyl 2-phenylacetate, diethyl carbonate, and propyl octanoate …
Number of citations: 27 www.sciencedirect.com
AL Averill, WH Reissig… - … experimentalis et applicata, 1988 - Wiley Online Library
… Compared to EAG results, only 5 esters (butyl and pentyl hexanoate; propyl and butyl heptanoate; propyl octanoate) were highly active in wind tunnel bioassays, demonstrating (1) the …
Number of citations: 93 onlinelibrary.wiley.com
D Bezbradica, D Mijin, S Šiler-Marinković… - Journal of Molecular …, 2007 - Elsevier
The aim of this study was to compare activities of commercial lipases in synthesis of various esters in solvent-free system and in isooctane. Moreover, the effect of substrate polarity (…
Number of citations: 82 www.sciencedirect.com
P OCTANOATE
Number of citations: 0

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